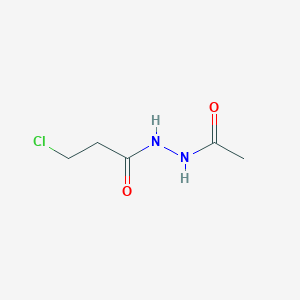

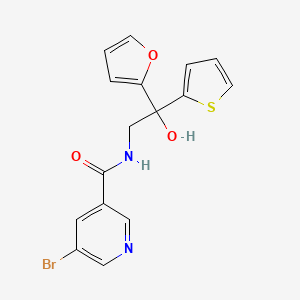

1-((4-(2-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Anti-Allergic Activities

Sulfonamide azepane derivatives have been investigated for their in vivo anti-allergic effects. Specifically, a series of novel ®-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were synthesized and tested. Notably, several of these compounds demonstrated significant activity against both allergic asthma and allergic itching. For instance:

- Allergic Itching : Compounds 3b, 3g, 3k, 3o, and 3s showed more potent activities against allergic itching than levocetirizine .

Anticancer Potential

While not extensively studied, sulfonamide-containing compounds have shown promise in cancer research. The synthesized sulfonamide azepane derivatives could be explored for their potential anticancer effects. Further investigations are warranted to assess their activity against specific cancer cell lines .

Anti-Inflammatory Properties

Sulfonamides are associated with anti-inflammatory activities. Given the presence of sulfonamide groups in sulfonamide azepane, these derivatives may exhibit synergistic action with the pharmacophore of levocetirizine. Investigating their anti-inflammatory potential could be valuable .

Biological Activity and Spectroscopic Characterization

Structural and spectroscopic studies are essential for understanding the behavior of sulfonamide azepane. Researchers have explored its electronic properties and biological activity. For instance, in vitro assays against specific cell lines could provide insights into its overall efficacy .

Anti-Tubercular Agents

Considering the importance of finding potent anti-tubercular drugs, sulfonamide azepane derivatives could be evaluated in this context. Similar to other sulfonamide-containing compounds, they might exhibit activity against Mycobacterium tuberculosis .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with theCoagulation factor X . This protein plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately helps in the formation of a clot to prevent excessive bleeding .

Mode of Action

It’s worth noting that similar compounds, such as piperazine derivatives, have been found to exhibit higher affinity to h1 receptors than histamine, making them clinically useful in the treatment of allergies .

Biochemical Pathways

Based on the potential interaction with coagulation factor x, it can be inferred that the compound may influence thecoagulation cascade .

Result of Action

Similar compounds have been found to exhibit significant effects on both allergic asthma and allergic itching .

properties

IUPAC Name |

1-[4-(2-chlorophenyl)piperazin-1-yl]sulfonylazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClN3O2S/c17-15-7-3-4-8-16(15)18-11-13-20(14-12-18)23(21,22)19-9-5-1-2-6-10-19/h3-4,7-8H,1-2,5-6,9-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBNVQXDMKRFNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2777332.png)

![1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidine-2-carboxylic acid](/img/structure/B2777336.png)

![4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2777340.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2777343.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2777344.png)

![N-(4-ethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2777346.png)